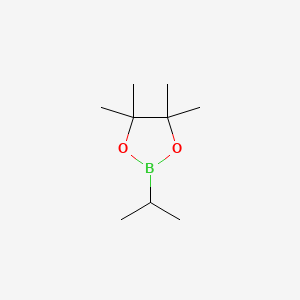

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECCSFDHAVAAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508223 | |

| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76347-13-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Indispensable Role of Pinacol Boronic Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficiency, stability, and high yields is paramount. Boronic acids have emerged as powerful building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. However, the inherent instability of many boronic acids, which are prone to dehydration to form cyclic boroxines and protodeboronation, presents significant challenges for researchers in terms of storage, handling, and reaction reproducibility.[1]

This guide focuses on a key solution to this challenge: the use of pinacol boronic esters, specifically 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as isopropylboronic acid pinacol ester. By converting the boronic acid to its pinacol ester, the boron atom is protected within a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system.[1] This structural modification imparts several critical advantages, including enhanced stability, longer shelf life, and easier handling, making it a preferred reagent for professionals in drug development and materials science.[1] This document will provide a comprehensive overview of its structure, properties, synthesis, and key applications, offering field-proven insights for its effective utilization.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C9H19BO2 and a molecular weight of 170.06 g/mol .[2][3][4] Its structure is characterized by an isopropyl group attached to the boron atom of the pinacol-derived dioxaborolane ring. This sterically demanding pinacol backbone provides significant kinetic and thermodynamic stability to the C-B bond, preventing the common degradation pathways observed with free boronic acids.[5][6][7]

| Property | Value | Source |

| CAS Number | 76347-13-2 | [3][4][8] |

| Molecular Formula | C9H19BO2 | [2][3][4] |

| Molecular Weight | 170.06 g/mol | [2][3][4] |

| Appearance | Clear colorless liquid | [4][9] |

| Density | 0.87 g/mL | [4] |

| Boiling Point | 115 °C / 60 mmHg | [4] |

| Refractive Index | 1.4070-1.4110 @ 20°C | [9] |

| Solubility | Slightly soluble in water | [9] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of isopropylboronic acid with pinacol. An alternative and often more convenient laboratory-scale synthesis involves the reaction of a Grignard reagent with an appropriate borate ester, followed by esterification with pinacol.

Experimental Protocol: Synthesis from Isopropylboronic Acid and Pinacol

This protocol outlines a reliable method for the synthesis of isopropylboronic acid pinacol ester.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isopropylboronic acid (1.0 equivalent) and pinacol (1.0 equivalent).[10]

-

Solvent Addition: Dissolve the solids in a suitable anhydrous solvent, such as diethyl ether or dichloromethane (approximately 10 mL per gram of boronic acid).[10]

-

Drying Agent: Add anhydrous magnesium sulfate (MgSO4) (1.0-1.2 equivalents) to the solution.[10] The MgSO4 acts as a dehydrating agent, driving the equilibrium towards the formation of the pinacol ester by removing the water by-product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can often be used directly or further purified by distillation under reduced pressure to yield the pure this compound as a colorless oil.[11][12]

Spectroscopic Characterization: Confirming Structure and Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are characteristic of this compound.

| Spectroscopic Data | Characteristic Peaks/Shifts |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (s, 12H), 0.89 (d, J = 9.6 Hz, 6H), 2.12-2.01 (m, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 82.8, 24.7, 18.0 |

| ¹¹B NMR (160 MHz, CDCl₃) | δ 33-35 |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

The ¹H NMR spectrum is characterized by a singlet at approximately 1.25 ppm corresponding to the twelve equivalent protons of the four methyl groups on the pinacol ring. The isopropyl group protons appear as a doublet for the methyl groups and a multiplet for the methine proton.

The ¹³C NMR spectrum shows a characteristic peak around 83 ppm for the quaternary carbons of the dioxaborolane ring.[10] The carbons of the isopropyl group will also be present.

¹¹B NMR spectroscopy is a particularly powerful tool for characterizing boronic esters.[13][14] The sp²-hybridized boron atom in the pinacol ester typically gives a broad signal in the range of δ 30-35 ppm.[10]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a versatile reagent in organic synthesis, most notably as a coupling partner in the Suzuki-Miyaura reaction.[1][15] This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the isopropyl group of the boronic ester and an organohalide.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for a Typical Suzuki-Miyaura Coupling

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Handling, Storage, and Safety

While significantly more stable than their corresponding boronic acids, pinacol boronic esters should still be handled with appropriate care in a laboratory setting.

-

Handling: It is recommended to handle this compound in a well-ventilated area or a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][8] Avoid inhalation of vapors and contact with skin and eyes.[2][8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[8][9] For long-term storage, refrigeration is recommended to minimize potential degradation.[15]

-

Safety: this compound is classified as an irritant, causing skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][9] In case of contact, rinse the affected area with plenty of water.[2] If irritation persists, seek medical attention.[2]

Conclusion

This compound stands as a testament to the ingenuity of chemical synthesis, providing a stable and reliable source of the isopropylboronic acid moiety. Its enhanced stability profile simplifies handling and storage, leading to more consistent and reproducible results in a research and development setting. As a key component in the powerful Suzuki-Miyaura cross-coupling reaction, it continues to be an invaluable tool for medicinal chemists and materials scientists in the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for harnessing its full potential in the advancement of chemical science.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.at [fishersci.at]

- 3. This compound | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 10. rsc.org [rsc.org]

- 11. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 [chemicalbook.com]

- 12. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Applications, and Experimental Protocols

Introduction: Unveiling a Versatile Reagent in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the pursuit of efficient and selective carbon-carbon and carbon-heteroatom bond formation is paramount. Among the arsenal of reagents available to researchers, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable tools. This guide provides an in-depth technical exploration of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile and widely utilized reagent in organic synthesis. While its common name is prevalent in literature, its formal IUPAC designation is 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane [1]. It is also frequently referred to as isopropylboronic acid pinacol ester[2][3].

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying scientific rationale for its application. We will delve into its synthesis, key applications with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide detailed, actionable experimental protocols.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source |

| IUPAC Name | 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane | PubChem[1] |

| Synonyms | This compound, Isopropylboronic acid pinacol ester | Chem-Impex[2], TCI Chemicals[3] |

| CAS Number | 76347-13-2 | Chem-Impex[2] |

| Molecular Formula | C₉H₁₉BO₂ | PubChem[1] |

| Molecular Weight | 170.06 g/mol | PubChem[1] |

| Appearance | Clear colorless liquid | Chem-Impex[2] |

| Density | 0.87 g/mL | Chem-Impex[2] |

| Boiling Point | 115 °C at 60 mmHg | Chem-Impex[2] |

| Refractive Index | n20/D 1.41 | Chem-Impex[2] |

The structure of this compound features a robust dioxaborolane ring, which imparts significant stability compared to the corresponding boronic acid, making it easier to handle and store. The isopropyl group attached to the boron atom is the key functional component that participates in various coupling reactions.

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of pinacol boronate esters is a well-established process in organic chemistry. One common and efficient method involves the reaction of a Grignard reagent with pinacolborane (HBpin)[4]. This approach offers a mild and general route to a wide array of boronate esters.

Conceptual Workflow for Synthesis

Caption: Synthesis workflow for isopropyl pinacol borate.

Step-by-Step Experimental Protocol

Materials:

-

Isopropyl bromide

-

Magnesium turnings

-

Pinacolborane (HBpin)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In the addition funnel, prepare a solution of isopropyl bromide in anhydrous THF.

-

Add a small portion of the isopropyl bromide solution to the magnesium. The reaction may need initiation with gentle heating or a crystal of iodine.

-

Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of pinacolborane in anhydrous THF dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless liquid.

-

Key Applications in Organic Synthesis

This versatile boron-containing compound is a cornerstone reagent in numerous organic transformations, primarily due to its stability and efficiency in cross-coupling reactions[2]. Its applications span pharmaceutical development, agrochemicals, and materials science[2].

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful method for forming carbon-carbon bonds[5][6]. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate[6][7]. This compound serves as an excellent coupling partner in these reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Generalized Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

-

Aryl or vinyl halide/triflate

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the aryl/vinyl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (often between 80-110 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

-

Safety and Handling

This compound is a flammable liquid and vapor[1][8]. It is crucial to handle this reagent in a well-ventilated area, preferably a fume hood, and away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[3][8].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[3].

Conclusion

This compound is a powerful and versatile reagent in the modern organic synthesis toolkit. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable asset for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors, from academic discovery to industrial drug development.

References

- 1. This compound | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 76347-13-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 5. is.muni.cz [is.muni.cz]

- 6. tcichemicals.com [tcichemicals.com]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 76347-13-2 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 76347-13-2): A Cornerstone Reagent in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal organoboron reagent in contemporary organic synthesis. Known commonly as Isopropylboronic acid pinacol ester, this compound serves as a robust and versatile building block, primarily in the formation of carbon-carbon and carbon-heteroatom bonds. Its enhanced stability and ease of handling compared to free boronic acids have cemented its role in academic research and the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document delves into its fundamental properties, synthesis, mechanistic role in cornerstone reactions like the Suzuki-Miyaura coupling, and practical considerations for its use in a laboratory setting.

Introduction: The Ascendancy of Pinacol Boronate Esters

Organoboron compounds, particularly boronic acids and their derivatives, are indispensable tools for synthetic chemists. However, the inherent instability of many boronic acids—which are prone to oxidation and dehydration to form cyclic boroxines—often complicates their storage, handling, and stoichiometric use.[2] The conversion to boronate esters provides a practical solution to this challenge.

Among the various ester forms, pinacol esters have emerged as the superior choice for most applications.[3] this compound (Structure 1) is a prime example of this class. The steric bulk provided by the tetramethyl-substituted pinacol backbone effectively shields the boron center from unwanted reactions, such as hydrolysis and oxidation, conferring significantly greater stability.[3] This stability does not compromise its reactivity in key synthetic transformations; under the appropriate basic conditions of cross-coupling reactions, it readily hydrolyzes in situ to generate the active boronic acid species required for the catalytic cycle.[2] Consequently, it has become a favored reagent for introducing the isopropyl group in complex molecule synthesis.[1]

-

IUPAC Name: 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane[4]

-

Common Synonyms: Isopropylboronic acid pinacol ester[1]

-

CAS Number: 76347-13-2[4]

Structure 1: this compound

Structure 1: this compound

Physicochemical Properties & Stability Profile

The utility of a reagent is intrinsically linked to its physical properties and stability. Isopropylboronic acid pinacol ester is a clear, colorless liquid at room temperature, a characteristic that simplifies its handling and measurement.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless liquid | [1] |

| Molecular Weight | 170.06 g/mol | [1][4] |

| Density | 0.87 g/mL | [1] |

| Boiling Point | 115 °C @ 60 mmHg | [1][5] |

| Refractive Index (n20/D) | 1.41 | [1] |

| Purity | ≥ 95% (GC) |[1][6] |

Chemical Stability

The enhanced stability of pinacol boronates over other esters, such as methyl borinates, is a key advantage.[3] This robustness is attributed to two main factors:

-

Steric Hindrance: The four methyl groups on the pinacol backbone sterically protect the boron atom from nucleophilic attack, including by water, thus slowing hydrolysis.[3]

-

Electronic Effects: The diol structure forms a stable five-membered ring with the boron atom.

While generally stable, the compound is still sensitive to moisture and strong acidic or basic conditions, which can catalyze hydrolysis to isopropylboronic acid and pinacol.[2] For long-term storage, it is crucial to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[2]

Synthesis of Isopropylboronic Acid Pinacol Ester

Several reliable methods exist for the synthesis of alkyl pinacol boronates.[7] A prevalent and efficient laboratory-scale method involves the reaction of a Grignard reagent with a boron source like pinacolborane (HBpin) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis via Grignard Reaction with Pinacolborane

This method is mild, general, and provides the target boronate ester in very good yields.[8] The reaction proceeds through an initially formed trialkoxy alkyl borohydride intermediate, which quickly eliminates hydridomagnesium bromide to afford the product.[8]

Diagram 1: Synthesis via Grignard Reaction.

Experimental Protocol: Grignard Method

Materials:

-

2-Bromopropane

-

Magnesium turnings

-

Pinacolborane (HBpin)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pentane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere, add magnesium turnings. Add a solution of 2-bromopropane in anhydrous THF dropwise via the addition funnel to initiate the reaction. Once initiated, add the remaining 2-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at ambient temperature for 1 hour to ensure complete formation of isopropylmagnesium bromide.

-

Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add one equivalent of pinacolborane (HBpin) dropwise while maintaining the temperature at 0 °C.[8]

-

Reaction Completion: After the addition of HBpin, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Isolation: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming C-C bonds and is arguably the most widely used cross-coupling reaction.[10][11] Isopropylboronic acid pinacol ester is an excellent coupling partner in these reactions.

Mechanistic Role

The reaction requires a palladium catalyst, a base, and an organoboron reagent that couples with an organohalide. The pinacol ester serves as a stable, easy-to-handle precursor that generates the reactive boronic acid in situ. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. The base activates the boronate ester, facilitating the formation of a borate species which then transfers the isopropyl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure coupled product.

Safety, Handling, and Characterization

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][6] Standard laboratory safety precautions should be strictly followed.

-

Handling: Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[6][12] Use non-sparking tools and take precautionary measures against static discharge.[6][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Storage: Store in a cool, well-ventilated place.[6][13] Keep the container tightly closed and under an inert atmosphere to prevent hydrolysis and oxidation.[6][12]

Analytical Characterization

Purity and identity are typically confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is important to note that pinacol boronate esters can sometimes show instability under GC conditions, potentially leading to lower purity readings compared to ¹H NMR analysis.[14][15] Therefore, NMR is often considered a more reliable method for assessing the purity of the bulk material.

Conclusion

This compound stands out as a highly valuable and versatile reagent in modern organic chemistry.[1] Its superior stability, ease of handling, and efficient reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for constructing complex molecular architectures.[1][16] For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and application protocols is key to leveraging its full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas Landing [thermofisher.com]

- 6. This compound | 76347-13-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 76347-13-2 | TCI EUROPE N.V. [tcichemicals.com]

- 14. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]

- 15. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 [chemicalbook.com]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane molecular weight

An In-Depth Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides an in-depth analysis of this compound, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the causality behind its application and the self-validating nature of its associated protocols.

Introduction: A Versatile Building Block in Synthesis

This compound, also known by its common synonym Isopropylboronic acid pinacol ester, is a versatile organoboron compound with significant utility in organic synthesis.[1][2] Its structure, featuring a stable pinacolato boronic ester moiety, makes it an invaluable reagent for creating carbon-boron bonds, which are precursors for a vast array of chemical transformations.[1] The stability and ease of handling of this clear, colorless liquid have positioned it as a preferred choice for researchers in pharmaceuticals, agrochemicals, and materials science.[1] The unique steric and electronic properties conferred by the isopropyl group and the dioxaborolane ring allow for highly selective functionalization and efficient performance in cross-coupling reactions under mild conditions.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 170.06 g/mol | [1][3] |

| Molecular Formula | C₉H₁₉BO₂ | [1][3] |

| CAS Number | 76347-13-2 | [1][3] |

| Appearance | Clear colorless liquid | [1] |

| Density | 0.87 g/mL | [1] |

| Boiling Point | 115 °C at 60 mmHg | [1] |

| Refractive Index | n20/D 1.41 | [1] |

| Purity | ≥ 95% (GC) | [1] |

| IUPAC Name | 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane | [3] |

Synthesis Protocol and Mechanistic Insight

The preparation of boronic esters is a critical step for their subsequent use. A common and robust method involves the reaction of a borate with pinacol.

General Synthesis from Triisopropyl Borate

This protocol describes a scalable synthesis that relies on the transesterification reaction between triisopropyl borate and pinacol.

Causality: The choice of heating the reaction mixture to approximately 90 °C is critical. This thermal energy drives the equilibrium towards the formation of the more stable pinacol ester product by facilitating the removal of the isopropanol byproduct. Monitoring the reaction via Gas Chromatography (GC) is a self-validating step, ensuring the reaction proceeds to completion by tracking the consumption of the pinacol starting material to a predetermined threshold (e.g., less than 4.0%).[4][5]

Experimental Protocol:

-

Charging the Reactor: In a suitable four-necked flask equipped for distillation, charge triisopropyl borate (1.388 mol) and pinacol (1.207 mol).[4][5]

-

Reaction: Heat the mixture to approximately 90 °C and maintain this temperature for 12 to 16 hours.[4][5]

-

Monitoring: Periodically take aliquots from the reaction mixture for GC analysis to monitor the disappearance of pinacol. The reaction is considered complete when the pinacol content is below 4.0%.[4][5]

-

Purification: Upon completion, configure the apparatus for vacuum distillation. Collect the fraction boiling between 174-178 °C to yield the target product as a colorless oil.[4][5] Expected yields are typically in the 80-90% range.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of Isopropyl Pinacol Borate.

Applications in Cross-Coupling Reactions

Isopropylboronic acid pinacol ester is a cornerstone reagent for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction for forming carbon-carbon bonds. Its stability allows it to be used in a wide range of transformations. The compound is also a precursor for preparing other valuable intermediates used in the synthesis of conjugated copolymers for organic electronics.[5]

Borylation of Aryl Halides: A Foundational Protocol

This protocol details a typical procedure for the palladium-catalyzed borylation of an aryl halide, converting it into an aryl boronic ester, which can then be used in subsequent cross-coupling reactions.

Trustworthiness: This protocol is self-validating. The use of an inert atmosphere (Argon or Nitrogen) is crucial to prevent the degradation of the palladium catalyst and the boronic ester product. The specific choice of a palladium catalyst and ligand (e.g., Pd(dppf)Cl₂) is based on extensive literature precedent for achieving high efficiency and functional group tolerance. The final purification by column chromatography ensures the isolation of a high-purity product, verifiable by NMR spectroscopy.

Experimental Protocol:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

-

Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure aryl boronic ester.

Safety, Handling, and Storage

Proper handling is paramount for both safety and experimental success. This compound is a flammable liquid and vapor.[2][3][6]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[2] Use only in a well-ventilated area and employ non-sparking tools.[2][6] Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[2][6] The recommended storage is at room temperature.[1]

-

First Aid (IF ON SKIN): Immediately remove all contaminated clothing and rinse the skin with water/shower.[2][6]

Conclusion

With a molecular weight of 170.06 g/mol , this compound is more than just a chemical with a defined mass; it is a highly enabling tool for chemical innovation. Its robust nature, predictable reactivity, and versatility make it a staple in synthetic laboratories aiming to construct complex molecules with precision and efficiency. The protocols and data presented in this guide underscore its importance and provide a framework for its effective and safe utilization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 76347-13-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 [chemicalbook.com]

- 6. This compound | 76347-13-2 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as isopropylboronic acid pinacol ester, is a cornerstone reagent in modern organic synthesis.[1] As a stable, easily handled source of the isopropyl nucleophile, it finds extensive application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Given its pivotal role, the unambiguous structural verification of this reagent is paramount for ensuring reaction success and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary analytical tool for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, detail a robust experimental protocol for its acquisition, and offer a comprehensive interpretation of the resulting data. This document is intended for researchers, chemists, and quality control professionals who rely on precise structural characterization to drive their scientific and developmental endeavors.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first identify the distinct sets of non-equivalent protons within the molecule. The structure contains two key fragments: the isopropyl group and the pinacolato protecting group.

Caption: Molecular structure with distinct proton environments highlighted.

This analysis reveals three unique proton environments:

-

Pinacolato Methyl Protons (12H, Blue): Twelve equivalent protons from the four methyl groups on the pinacol ring.

-

Isopropyl Methyl Protons (6H, Yellow): Six equivalent protons from the two methyl groups of the isopropyl substituent.

-

Isopropyl Methine Proton (1H, Red): The single proton on the tertiary carbon of the isopropyl group, directly attached to the boron-bearing carbon.

Theoretical Spectral Analysis: Predicting the ¹H NMR Signature

Based on the structure, we can predict the key features of the ¹H NMR spectrum: chemical shift, multiplicity (splitting pattern), and integration.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.

-

Pinacolato Protons (12H): These protons are on methyl groups attached to quaternary carbons, which are in turn bonded to oxygen. This arrangement provides a moderate level of deshielding. They are expected to resonate as a single, intense peak in the aliphatic region, typically around δ 1.26 ppm .[2]

-

Isopropyl Methyl Protons (6H): These protons are standard aliphatic methyl protons. They are expected to appear further upfield, at approximately δ 1.00 ppm .[2]

-

Isopropyl Methine Proton (1H): This proton is on a carbon directly bonded to the boron atom. While it is a tertiary proton, its proximity to the electropositive boron atom influences its chemical environment. It is expected to resonate around δ 1.04-1.13 ppm .[2]

Spin-Spin Coupling and Multiplicity

Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, leading to signal splitting.

-

Pinacolato Protons: The twelve protons of the pinacolato group are chemically equivalent and have no adjacent, non-equivalent protons. Therefore, their signal will not be split and will appear as a singlet (s) .

-

Isopropyl Methyl Protons: The six protons of the two isopropyl methyl groups are coupled to the single methine proton. Following the n+1 rule, their signal will be split into a doublet (d) (1 proton neighbor + 1 = 2 peaks). The typical three-bond (³J) coupling constant for freely rotating aliphatic systems is in the range of 6-8 Hz.[3][4] Published data shows this value to be approximately 7.2 Hz .[2]

-

Isopropyl Methine Proton: This single proton is coupled to the six equivalent protons of the adjacent methyl groups. According to the n+1 rule, its signal should be split into a septet (6 proton neighbors + 1 = 7 peaks).

The Influence of the Quadrupolar Boron Nucleus

A critical factor influencing this spectrum is the nature of the boron atom. Boron has two naturally occurring NMR-active isotopes, ¹¹B (I = 3/2, 80.1% abundance) and ¹⁰B (I = 3, 19.9% abundance).[5] Both are quadrupolar nuclei, meaning they have a non-spherical distribution of charge.[6]

Nuclei with a spin I > 1/2 possess an electric quadrupole moment, which interacts with local electric field gradients. This interaction provides a very efficient mechanism for nuclear relaxation.[7] For protons attached to or near a quadrupolar nucleus like boron, this rapid relaxation of the boron nucleus can cause a blurring or broadening of the proton's NMR signal.[8][9]

In the case of this compound, the methine proton is most affected due to its proximity to the boron atom. Consequently, the expected septet is often not well-resolved and instead appears as a broad multiplet (m, br) .[2] This line broadening is a characteristic feature and a key identifier for protons on boron-bearing carbons.

Integration

The area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for the pinacolato, isopropyl methyl, and isopropyl methine signals is 12:6:1 .

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Reproducible and high-quality data acquisition is essential. The following protocol outlines a standard procedure for a 400 MHz NMR spectrometer.

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent solvent for this compound and provides a convenient reference signal.

-

Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the field on the deuterium signal of the CDCl₃ solvent.

-

Perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters:

-

Pulse Program: A standard 1D proton experiment (e.g., zg30).

-

Number of Scans (NS): 16 scans are typically sufficient.

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to ensure accurate signal representation.

-

Calibrate the chemical shift axis by referencing the residual CHCl₃ solvent peak to δ 7.26 ppm.

-

Integrate the signals and normalize the values to determine the relative proton ratios.

-

Data Interpretation: Decoding the Spectrum

A representative ¹H NMR spectrum of this compound in CDCl₃ will display three distinct signals. The data are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.26 | Singlet (s) | N/A | 12H | Pinacolato methyl groups (4 x -CH₃) |

| 1.13 - 1.04 | Multiplet, broad (m, br) | N/A | 1H | Isopropyl methine proton (-CH) |

| 1.00 | Doublet (d) | 7.2 | 6H | Isopropyl methyl groups (2 x -CH₃) |

| Data sourced from The Royal Society of Chemistry supplementary information.[2] |

Analysis of Signals:

-

δ 1.26 (s, 12H): This intense singlet is characteristic of the twelve equivalent protons of the four methyl groups on the pinacolato ring. Its singlet nature confirms the absence of adjacent protons, and its integration value of 12H is definitive.

-

δ 1.00 (d, 6H, J = 7.2 Hz): This doublet corresponds to the six equivalent protons of the two methyl groups in the isopropyl fragment. The splitting into a doublet with a coupling constant of 7.2 Hz confirms their coupling to a single adjacent proton (the methine).

-

δ 1.04-1.13 (m, br, 1H): This broad multiplet, integrating to a single proton, is assigned to the methine proton of the isopropyl group. Its broadness is a direct consequence of scalar relaxation caused by the quadrupolar ¹¹B and ¹⁰B nuclei, as previously discussed.[7] While theoretically a septet, this broadening often obscures the fine splitting pattern.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and information-rich fingerprint for its structural confirmation. The three key signals—an intense singlet for the pinacolato group, a sharp doublet for the isopropyl methyls, and a characteristically broadened multiplet for the isopropyl methine—are all readily identifiable. Understanding the origin of these signals, particularly the line broadening induced by the quadrupolar boron nucleus, is crucial for accurate interpretation. The protocols and analysis presented in this guide serve as a robust framework for researchers and scientists to confidently verify the identity and purity of this vital synthetic reagent, ensuring the integrity of their chemical research and development processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boron NMR Spectroscopy - Magritek [magritek.com]

- 6. Boron NMR [chem.ch.huji.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00603H [pubs.rsc.org]

- 9. A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹³C NMR Characterization of Isopropylboronic Acid Pinacol Ester

Prepared by: Gemini, Senior Application Scientist

Abstract: Isopropylboronic acid pinacol ester is a fundamental building block in modern organic synthesis, valued for its role in Suzuki-Miyaura cross-coupling reactions and other transformations. Unambiguous structural characterization is paramount for ensuring reaction success and product purity. This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of isopropylboronic acid pinacol ester. We delve into the underlying principles governing its spectral features, present a validated experimental protocol for data acquisition, and offer a detailed analysis of the resulting spectrum. This document is intended for researchers, chemists, and quality control professionals who rely on precise analytical techniques for the structural verification of organoboron reagents.

Introduction to Isopropylboronic Acid Pinacol Ester and its Analysis

The Synthetic Utility of Alkylboronic Esters

Alkylboronic acid pinacol esters are a cornerstone of contemporary synthetic chemistry. Their stability, ease of handling compared to the corresponding boronic acids, and high reactivity in palladium-catalyzed cross-coupling reactions have established them as indispensable reagents.[1] The isopropyl derivative, in particular, serves as a key synthon for introducing the isopropyl moiety into complex organic molecules, a common structural motif in pharmaceuticals and agrochemicals.

The Imperative of Structural Verification via ¹³C NMR

While ¹H NMR provides valuable information, ¹³C NMR offers a direct and quantitative map of the carbon skeleton of a molecule. For a seemingly simple structure like isopropylboronic acid pinacol ester, ¹³C NMR serves as a definitive fingerprint. It confirms the integrity of the pinacol protecting group, verifies the presence of the isopropyl fragment, and provides crucial evidence of the carbon-boron bond's existence, ensuring the reagent's identity and purity before its use in sensitive downstream applications.

Core Principles: Understanding the ¹³C NMR Spectrum of an Organoborane

Inductive and Steric Effects on Chemical Shift

The chemical shift (δ) of each carbon nucleus in isopropylboronic acid pinacol ester is determined by its local electronic environment.

-

Pinacol Ring Carbons: The quaternary carbons of the pinacol group are bonded to oxygen, a highly electronegative atom. This deshields the carbons, causing their signals to appear significantly downfield, typically in the δ 82-84 ppm region.[2] The attached methyl groups are in a standard sp³ environment and resonate around δ 24-25 ppm.[1]

-

Isopropyl Group Carbons: The carbons of the isopropyl group are attached to the less electronegative boron atom. Their chemical shifts are influenced by a combination of inductive effects and hyperconjugation.

The Quadrupolar Influence of the Boron Nucleus

A critical and often challenging aspect of the ¹³C NMR of organoboranes is the influence of the boron atom on its directly attached carbon. The most abundant boron isotope, ¹¹B, has a nuclear spin (I) of 3/2 and possesses a nuclear electric quadrupole moment. This quadrupolar nucleus relaxes very rapidly, creating a fluctuating electric field gradient that can dramatically shorten the relaxation time of the directly bonded ¹³C nucleus. This phenomenon, known as quadrupolar broadening, causes the signal for the ipso-carbon (the carbon directly attached to boron) to be significantly broadened, often to the point of being indistinguishable from the baseline noise.[3][4] Recognizing the potential absence of this signal is a key expert insight into interpreting the spectrum correctly.

A Validated Protocol for ¹³C NMR Data Acquisition

This protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum and is self-validating through the expected appearance of characteristic signals.

Experimental Workflow Diagram

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-25 mg of isopropylboronic acid pinacol ester into a standard 5 mm NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Securely cap the tube and vortex gently until the solid is completely dissolved.

-

-

Instrumental Parameters:

-

The following parameters are recommended for a 400 MHz spectrometer and should be adjusted accordingly for other field strengths.[5]

-

Experiment: ¹³C observe with ¹H decoupling (e.g., Bruker pulse program zgpg30).

-

Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time (AT): ≥ 1.0 second.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary to accurately quantify quaternary carbons, but 2.0s is sufficient for identification.

-

Number of Scans (NS): ≥ 1024. A higher number of scans (e.g., 4096) increases the signal-to-noise ratio and improves the chances of observing the broadened C-B signal.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Manually phase the spectrum to achieve a flat, even baseline.

-

Calibrate the spectrum by setting the residual CDCl₃ solvent peak to δ 77.16 ppm.

-

Identify and label the peaks corresponding to the molecule.

-

Spectral Interpretation and Data Analysis

Molecular Structure and Carbon Environments

The structure of isopropylboronic acid pinacol ester contains four distinct carbon environments.

Caption: Carbon environments in the target molecule.

Expected Chemical Shifts and Assignments

The following table summarizes the expected ¹³C NMR chemical shifts based on experimental data reported in the literature.[1]

| Carbon Label | Environment | Multiplicity (¹H Decoupled) | Expected Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Assignment |

| C1 | Isopropyl methine (CH-B) | Singlet (often very broad) | Not typically observed | Directly attached to the quadrupolar ¹¹B nucleus, leading to severe signal broadening.[2][3] |

| C2 | Isopropyl methyl (CH₃) | Singlet | ~18.0 | Standard sp³ alkyl carbon, shielded relative to the pinacol methyls. |

| C3 | Pinacol quaternary (O-C) | Singlet | ~82.8 | Deshielded by the adjacent electronegative oxygen atom. This is a hallmark signal for the pinacol boronate group. |

| C4 | Pinacol methyl (CH₃) | Singlet | ~24.7 | Four equivalent methyl groups in a sterically crowded environment. |

Conclusion

The ¹³C NMR spectrum of isopropylboronic acid pinacol ester is a powerful tool for its unequivocal identification. A successful characterization relies on a combination of a robust experimental protocol and a knowledgeable interpretation of the resulting spectrum. The key identifiers are the sharp, intense signals at approximately δ 82.8 ppm and δ 24.7 ppm, which confirm the integrity of the pinacol ester moiety, and the signal at δ 18.0 ppm for the isopropyl methyl groups. Critically, an understanding of the quadrupolar broadening effect of boron is essential to avoid misinterpretation due to the likely absence of the boron-bound methine carbon signal. By following the guidelines presented in this document, researchers can confidently verify the structure and purity of this vital synthetic reagent.

References

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This compound, commonly known as isopropylboronic acid pinacol ester or Isopropyl-BPin, is a pivotal organoboron compound in modern synthetic chemistry.[1][2] Its utility as a stable, versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has made it indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This guide provides a comprehensive exploration of the primary synthesis mechanisms for this reagent, focusing on the underlying chemical principles, field-proven experimental insights, and detailed protocols. We will dissect two major synthetic pathways: the reaction of Grignard reagents with boronic esters and the transition-metal-catalyzed borylation of isopropyl halides. The causality behind reagent selection, reaction conditions, and potential side reactions is examined to provide a self-validating framework for laboratory application.

Strategic Importance in Synthesis

The stability of the pinacolato ligand on the boron atom makes Isopropyl-BPin significantly more robust and easier to handle compared to its corresponding boronic acid. This stability allows for chromatographic purification and tolerance to a wide array of functional groups, which is a critical advantage in multi-step drug development campaigns.[3] The isopropyl moiety itself is a common structural motif in pharmaceuticals, and the ability to install it via C-C bond formation using Isopropyl-BPin is a powerful tool for medicinal chemists.

Synthesis Pathway I: Grignard Reagent Alkylation of Borates

This is arguably the most direct and widely adopted method for synthesizing alkylboronic esters. The core principle involves the nucleophilic attack of a pre-formed or in situ-generated Grignard reagent on an electrophilic boron center.

Mechanistic Deep Dive

The reaction proceeds through a well-understood, two-step sequence involving nucleophilic addition followed by elimination.

-

Formation of the Grignard Reagent : The process begins with the formation of isopropylmagnesium halide from an isopropyl halide (typically bromide or chloride) and magnesium metal in an ethereal solvent like tetrahydrofuran (THF).[4][5] The solvent is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.

-

Nucleophilic Attack on Boron : The highly nucleophilic carbon of the isopropyl Grignard reagent attacks the electrophilic boron atom of a borate ester. Two common boron sources are used:

-

Pinacolborane (H-BPin) : The Grignard reagent adds to the B-H bond. This forms a tetra-coordinate borohydride intermediate.[6]

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-BPin) : The Grignard reagent adds to the boron, displacing the isopropoxy group. This is an efficient route that leverages a readily available starting material.[7][8]

-

-

Intermediate and Product Formation : In the case of H-BPin, the initially formed trialkoxy alkyl borohydride intermediate rapidly eliminates hydridomagnesium bromide (HMgBr) to yield the final product.[6] When using iPrO-BPin, the reaction proceeds via an addition-elimination mechanism to displace the isopropoxy leaving group.

The choice of boron source is a key experimental decision. While H-BPin is effective, iPrO-BPin can offer a more direct substitution pathway. The reaction is typically conducted at ambient or sub-ambient temperatures and gives excellent yields.[4][5]

Visualization: Grignard Synthesis Mechanism

Caption: Mechanism of Isopropyl-BPin synthesis via the Grignard pathway.

Experimental Protocol: Grignard Synthesis

This protocol is a representative example based on established methodologies.[4][5][6][9]

Materials:

-

Magnesium turnings (1.2 eq)

-

Isopropyl bromide (1.1 eq)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Grignard Initiation: Add magnesium turnings to the flask. Add a small portion of anhydrous THF and a crystal of iodine to initiate the reaction.

-

Grignard Formation: Dilute isopropyl bromide in anhydrous THF and add it dropwise via the dropping funnel to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF dropwise.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil.[10]

Synthesis Pathway II: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that forms C-B bonds from organic halides and a diboron reagent.[3][11] This method offers excellent functional group tolerance, making it suitable for more complex substrates where a Grignard reagent might be incompatible.[12]

Mechanistic Deep Dive

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the isopropyl halide (e.g., isopropyl bromide) to form a Pd(II) complex.

-

Transmetalation : This is the key bond-forming step. A diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), coordinates to the palladium center. A base, critically, activates the palladium complex to facilitate the transfer of a boryl group to the palladium and the halide to the boron atom. The choice of base is paramount; a mild base like potassium acetate (KOAc) is often used.[3][13] Stronger bases can promote a competing Suzuki coupling between the newly formed product and the starting halide, reducing the yield.[12][13]

-

Reductive Elimination : The isopropyl group and the pinacolboryl group are reductively eliminated from the Pd(II) center, forming the desired this compound and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[12]

While highly effective for aryl and vinyl halides, the borylation of alkyl halides can be more challenging due to factors like slower oxidative addition and the potential for β-hydride elimination. However, with appropriate ligand selection, this route is viable.

Visualization: Miyaura Borylation Catalytic Cycle

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Comparative Analysis and Data

| Synthesis Method | Key Reagents | Catalyst | Typical Yield | Key Advantages | Key Considerations |

| Grignard Route | i-Pr-X, Mg, i-PrO-BPin or H-BPin | None | 80-95% | High yield, direct, cost-effective.[4][6] | Sensitive to moisture; incompatible with acidic functional groups. |

| Miyaura Borylation | i-Pr-X, B₂pin₂, Base (KOAc) | Pd complex (e.g., PdCl₂(dppf)) | 60-85% | High functional group tolerance, mild conditions.[3][12] | Catalyst cost, potential for side reactions (e.g., β-hydride elimination). |

| Other Catalytic | i-Pr-X, Diboron Reagent | Cu, Fe, Zn, Ir | Variable | Avoids expensive Pd, novel reactivity.[14][15][16] | Newer methods, may have narrower substrate scope or require specific ligands. |

Conclusion for the Practitioner

The synthesis of this compound is a well-established process critical to modern drug discovery and organic synthesis. The choice between the primary synthetic routes—Grignard-based alkylation and transition-metal-catalyzed borylation—is a strategic one, dictated by the specific needs of the synthetic campaign.

-

For straightforward, large-scale synthesis where functional group compatibility is not a concern, the Grignard pathway offers a high-yield, cost-effective, and robust solution.

-

For syntheses involving complex substrates with sensitive functional groups, the Miyaura borylation provides a milder and more versatile alternative, albeit at a higher reagent and catalyst cost.

A thorough understanding of the underlying mechanisms of both pathways, particularly the role of solvents, bases, and intermediates, empowers the research scientist to troubleshoot, optimize, and rationally select the ideal conditions for producing this invaluable synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 7. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Copper-catalyzed direct borylation of alkyl, alkenyl and aryl halides with B(dan) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Stability of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Boronic Esters in Modern Synthesis

Boronic acids and their corresponding esters have become indispensable tools in the fields of organic synthesis, medicinal chemistry, and materials science. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] Among the vast array of available boronic esters, pinacol esters, such as 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are frequently employed due to their general stability, ease of handling, and high reactivity in catalytic cycles.[3][4] This guide provides a comprehensive examination of the stability of this compound, offering insights into its degradation pathways, optimal storage and handling conditions, and analytical methods for assessing its purity and integrity.

Understanding the Inherent Stability of Pinacol Boronic Esters

This compound, also known as isopropylboronic acid pinacol ester, is a colorless liquid at room temperature.[3] The stability of this and other pinacol boronic esters is largely attributed to the presence of the sterically hindering tetramethyl-substituted dioxaborolane ring. This structural feature provides a degree of protection to the vacant p-orbital of the sp²-hybridized boron atom, rendering it less susceptible to nucleophilic attack, most notably from water.

However, it is crucial to recognize that this stability is relative. Like all boronic esters, this compound is susceptible to hydrolysis, a process that cleaves the B-O bonds of the dioxaborolane ring to yield isopropylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol).[5][6] The rate of this hydrolysis is influenced by several factors, including the presence of moisture, pH, and temperature.

The Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for this compound is hydrolysis. This reaction is reversible, but under typical laboratory conditions, particularly in the presence of excess water, the equilibrium can shift towards the formation of the boronic acid.[7]

The generally accepted mechanism for the hydrolysis of boronic esters involves the nucleophilic attack of a water molecule on the electron-deficient boron atom. This is followed by proton transfer and subsequent cleavage of the B-O bond. The steric bulk of the pinacol group in this compound significantly slows down this process compared to less hindered boronic esters.[8]

Caption: Hydrolysis pathway of this compound.

Best Practices for Storage and Handling

To ensure the long-term stability and purity of this compound, adherence to proper storage and handling protocols is paramount.

Storage Conditions

-

Moisture Exclusion: The primary concern is the exclusion of moisture. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[9]

-

Temperature: While some sources suggest room temperature storage, storing the compound in a cool, dry place is advisable to minimize any potential for thermal degradation or accelerated hydrolysis.[3] For long-term storage, refrigeration is recommended.

-

Container Material: Glass containers with secure, non-reactive caps are ideal. Avoid containers that may be permeable to moisture.

Handling Procedures

-

Inert Atmosphere: When handling the compound, it is best practice to do so under an inert atmosphere, for instance, within a glovebox or using Schlenk line techniques. This minimizes exposure to atmospheric moisture.

-

Dry Solvents and Reagents: When using this compound in reactions, ensure that all solvents and other reagents are anhydrous. The presence of water can lead to in-situ hydrolysis, reducing the effective concentration of the boronic ester and potentially complicating the reaction.

-

Avoid Acidic and Basic Conditions: Strong acidic or basic conditions can catalyze the hydrolysis of boronic esters.[7] Therefore, it is important to consider the pH of the reaction medium.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of this compound is crucial, especially for sensitive applications like drug development where stoichiometry is critical.

Gas Chromatography (GC)

Gas chromatography is a suitable method for determining the purity of this compound, as it is a volatile liquid.[3] A typical GC analysis can separate the parent compound from potential impurities, including the hydrolysis product, pinacol. Isopropylboronic acid itself is generally not volatile enough for standard GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR spectroscopy are powerful tools for assessing the integrity of this compound.

-

¹H NMR: In the ¹H NMR spectrum, the presence of isopropylboronic acid can be inferred by the appearance of new signals corresponding to the isopropyl group in a different chemical environment, as well as the disappearance of the characteristic singlet for the four equivalent methyl groups of the pinacol moiety.

-

¹¹B NMR: ¹¹B NMR is particularly diagnostic. The boron atom in the dioxaborolane ring will have a characteristic chemical shift. Upon hydrolysis to the boronic acid, a new signal at a different chemical shift will appear, allowing for the quantification of the extent of degradation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be challenging for the analysis of pinacol boronate esters due to their susceptibility to on-column hydrolysis.[6][10][11] However, specialized methods have been developed to mitigate this issue. These often involve the use of:

-

Aprotic and non-aqueous diluents for sample preparation.[6]

-

Columns with low silanol activity to minimize catalytic hydrolysis on the stationary phase.[11][12]

Experimental Protocol: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol provides a straightforward method for qualitatively and semi-quantitatively assessing the hydrolytic stability of this compound.

Objective: To monitor the rate of hydrolysis of this compound in the presence of water using ¹H NMR spectroscopy.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

Micropipettes

Procedure:

-

Prepare a stock solution of this compound in CDCl₃ (e.g., 10 mg/mL).

-

Transfer 0.5 mL of the stock solution to a clean, dry NMR tube.

-

Acquire a baseline ¹H NMR spectrum (t=0).

-

Add a specific amount of D₂O (e.g., 5 µL) to the NMR tube.

-

Shake the tube vigorously to ensure mixing.

-

Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Analyze the spectra for the appearance of new peaks corresponding to the hydrolysis products (isopropylboronic acid and pinacol) and the decrease in the intensity of the peaks corresponding to the starting material. The integration of the characteristic peaks can be used to estimate the extent of hydrolysis over time.

Caption: Workflow for monitoring hydrolytic stability via ¹H NMR.

Summary of Stability and Purity Parameters

| Parameter | Recommendation/Observation | Rationale |

| Moisture | Strict exclusion is critical. | Primary cause of hydrolysis. |

| Temperature | Store in a cool, dry place. | Higher temperatures can accelerate degradation. |